REACTION_CXSMILES
|
[CH2:1]([CH:3]([CH2:6][CH2:7][CH2:8][CH3:9])[CH:4]=[O:5])[CH3:2].C=O.C([C:14](=[O:20])CCCCC)C.S(=O)(=O)(O)O>S([O-])(O)(=O)=O.C([N+](CCCC)(CCCC)CCCC)CCC.CCCCCCCC[N+](CCCCCCCC)(CCCCCCCC)C.[Cl-]>[CH2:6]([C:3]([CH2:1][CH3:2])([CH2:14][OH:20])[CH2:4][OH:5])[CH2:7][CH2:8][CH3:9] |f:4.5,6.7|
|
Name
|
alkali metal hydroxide
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
alkali metal hydroxide
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
alkali metal hydroxide
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
alkali metal hydroxide
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C)C(CCCCC)=O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
S(O)(O)(=O)=O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
catalyst
|
Smiles
|
S(=O)(=O)(O)[O-].C(CCC)[N+](CCCC)(CCCC)CCCC
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
catalyst
|
Smiles
|
CCCCCCCC[N+](C)(CCCCCCCC)CCCCCCCC.[Cl-]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C)C(C=O)CCCC
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C=O
|
Name
|
initial materials
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
polyethylene glycol
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C=O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C=O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C=O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C)C(C=O)CCCC
|
Name
|
initial materials
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
To the mixture is added a neutral or cationic phase transfer catalyst
|
Type
|
TEMPERATURE
|
Details
|
is heated to 30°-100° C., preferably to 50°-80° C.
|
Type
|
CUSTOM
|
Details
|
preferably 1-3 h
|
Duration
|
2 (± 1) h
|
Type
|
CUSTOM
|
Details
|
up to 3 h
|
Duration
|
3 h
|
Type
|
CUSTOM
|
Details
|
preferably 15 min-2 h, most preferably 15 min-1 h 15 min
|
Duration
|
15 min
|
Type
|
CUSTOM
|
Details
|
After this reaction step the mixture
|
Type
|
WASH
|
Details
|
The organic phase is washed with water once
|
Type
|
WASH
|
Details
|
wash an amount of water at minimum 50% of the mass of the organic phase
|
Type
|
CUSTOM
|
Details
|
The phases are separated
|
Type
|
DISTILLATION
|
Details
|
vacuum distilled
|
Type
|
CUSTOM
|
Details
|
is 130°-132° C.
|
Name
|
|
Type
|
product
|
Smiles
|
C(CCC)C(CO)(CO)CC
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |